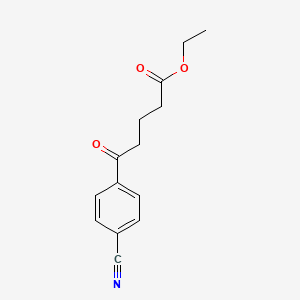
Ethyl-5-(4-cyanophenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-5-(4-cyanophenyl)-5-oxovalerate (ECV), also known as ethyl 5-cyano-5-oxo-valerate, is an important organic compound found in many natural products. It is a versatile molecule that can be used in a variety of applications, such as in the synthesis of polymers, pharmaceuticals, and agrochemicals. ECV is also used in the synthesis of other compounds, including polymers, pharmaceuticals, and agrochemicals. In addition, ECV has been studied for its potential therapeutic and biochemical applications.
Wissenschaftliche Forschungsanwendungen
1. Organic Peroxides and Ring Closure Reactions
Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound to Ethyl-5-(4-cyanophenyl)-5-oxovalerate, undergoes interesting chemical transformations when reacted with hydrogen peroxide. This reaction leads to the formation of organic peroxides and novel ring closure reactions, as demonstrated by the formation of 5-hydroperoxy-5-methyl-1,2-dioxolan-3-one (Cubbon & Hewlett, 1968).
2. Supramolecular Structures
The study of ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate, closely related to Ethyl-5-(4-cyanophenyl)-5-oxovalerate, reveals its capacity to form hydrogen-bonded supramolecular structures. These structures are significant in the field of molecular engineering and crystallography (Costa et al., 2007).
3. Flavorings in Animal Feed
Ethyl 4-oxovalerate, a compound similar to Ethyl-5-(4-cyanophenyl)-5-oxovalerate, is used as a flavoring in animal feed. It is considered safe for all animal species at specific levels and does not pose any risk to the environment or consumers (Westendorf, 2012).
4. Photolysis Studies
The photolysis of compounds like ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, which are structurally similar to Ethyl-5-(4-cyanophenyl)-5-oxovalerate, has been studied extensively. These studies focus on the chemical behavior of these compounds under light exposure, leading to insights into their photostability and potential applications in photochemistry (Ang & Prager, 1992).
5. Antimicrobial and Antioxidant Activities
Certain derivatives of Ethyl-5-(4-cyanophenyl)-5-oxovalerate, such as ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, have been synthesized and shown to exhibit notable antimicrobial and antioxidant activities. These properties are crucial in pharmaceutical research and development (Raghavendra et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 5-(4-cyanophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-18-14(17)5-3-4-13(16)12-8-6-11(10-15)7-9-12/h6-9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORHUHARWTUEFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645636 |
Source


|
| Record name | Ethyl 5-(4-cyanophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-5-(4-cyanophenyl)-5-oxovalerate | |
CAS RN |
898753-50-9 |
Source


|
| Record name | Ethyl 4-cyano-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-cyanophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)












